(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO3S2 and its molecular weight is 343.4g/mol. The purity is usually 95%.
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Biological Activity
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone class of compounds, which have garnered significant attention due to their diverse biological activities. This compound's structure features a thiazolidine ring, a hydroxyphenyl group, and a methoxyphenyl substituent, which contribute to its pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is C15H15NOS2, with a molecular weight of approximately 293.41 g/mol. The presence of sulfur in the thiazolidine ring enhances its reactivity and biological interactions.
Research indicates that thiazolidinone derivatives interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, this compound has been shown to inhibit the mitochondrial pyruvate carrier (MPC), thereby affecting cellular metabolism and energy production.
Biological Activities
The biological activities of this compound include:
- Antioxidant Activity: This compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress. Studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in vitro.
- Anticancer Activity: Thiazolidinone derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism may involve modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects: The compound has been reported to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
- Antidiabetic Properties: Similar compounds within the thiazolidinone class are known for their role as PPARγ agonists, which are crucial in glucose metabolism regulation. Preliminary studies suggest that this compound may exhibit similar properties .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazolidinones, including:
- Antioxidant Studies:
- Anticancer Research:
- Anti-inflammatory Activity:
Comparative Table of Biological Activities
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-14-4-2-3-12(10-14)18-16(20)15(23-17(18)22)9-11-5-7-13(19)8-6-11/h2-10,19H,1H3/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDFJDUGBQUAC-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.